gamma-Carboxyglutamylleucine

Description

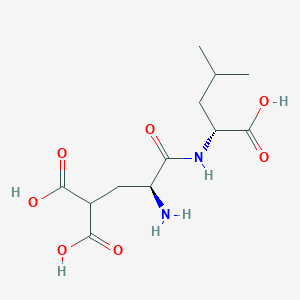

Structure

3D Structure

Properties

CAS No. |

64153-44-2 |

|---|---|

Molecular Formula |

C12H20N2O7 |

Molecular Weight |

304.30 g/mol |

IUPAC Name |

2-[(2S)-2-amino-3-[[(1R)-1-carboxy-3-methylbutyl]amino]-3-oxopropyl]propanedioic acid |

InChI |

InChI=1S/C12H20N2O7/c1-5(2)3-8(12(20)21)14-9(15)7(13)4-6(10(16)17)11(18)19/h5-8H,3-4,13H2,1-2H3,(H,14,15)(H,16,17)(H,18,19)(H,20,21)/t7-,8+/m0/s1 |

InChI Key |

DCWOKAPZXIAWMW-JGVFFNPUSA-N |

Isomeric SMILES |

CC(C)C[C@H](C(=O)O)NC(=O)[C@H](CC(C(=O)O)C(=O)O)N |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)C(CC(C(=O)O)C(=O)O)N |

Origin of Product |

United States |

Biochemical Mechanisms of Gamma Carboxylation and Associated Enzymes

The Vitamin K-Dependent Gamma-Glutamyl Carboxylase (GGCX)

Gamma-glutamyl carboxylase (GGCX) is an integral membrane protein located in the endoplasmic reticulum. researchgate.netresearchgate.net It is the key enzyme responsible for the conversion of specific glutamate (B1630785) (Glu) residues in vitamin K-dependent proteins to gamma-carboxyglutamate (B555490) (Gla) residues. nih.govnih.govhaematologica.org This enzymatic modification is crucial for the function of proteins involved in blood coagulation, bone metabolism, and other vital physiological processes. nih.govnih.govresearchgate.net

The carboxylation of glutamate residues by GGCX is a complex process involving a series of coordinated steps known as the catalytic cycle. researchgate.net This cycle couples the oxidation of vitamin K with the carboxylation of glutamate. nih.govwikipedia.org

The GGCX enzyme requires the reduced form of vitamin K, known as vitamin K hydroquinone (B1673460) (KH2), as an essential cofactor. researchgate.netnih.govquizlet.com The energy required for the carboxylation reaction is derived from the oxidation of vitamin K hydroquinone to vitamin K 2,3-epoxide. nih.govnih.gov This conversion is a critical step that drives the entire catalytic process. researchgate.net The resulting vitamin K epoxide is then recycled back to the active hydroquinone form by another enzyme, vitamin K epoxide reductase (VKOR), in what is known as the vitamin K cycle. nih.govmdpi.com

The carboxylation reaction explicitly requires the presence of both carbon dioxide (CO2) and molecular oxygen (O2) as co-substrates. nih.govhaematologica.orgnih.gov Carbon dioxide serves as the source of the carboxyl group that is added to the glutamate residue. nih.gov Oxygen is necessary for the epoxidation of the vitamin K hydroquinone cofactor, which, as mentioned, powers the reaction. mdpi.com

A key step in the enzymatic mechanism is the abstraction of a proton from the gamma-carbon of the glutamate residue's side chain. nih.govmdpi.com This proton removal is facilitated by a strong basic intermediate generated from the reaction of vitamin K hydroquinone and oxygen. mdpi.com The deprotonation of glutamate results in the formation of a highly reactive carbanion intermediate. mdpi.comnih.gov This carbanion then nucleophilically attacks a molecule of carbon dioxide, leading to the formation of the gamma-carboxyglutamate residue. mdpi.comnih.gov Evidence for this two-step process, rather than a concerted mechanism, includes the observation that glutamate deprotonation can occur independently of the presence of carbon dioxide. nih.gov

The enzymatic activity of GGCX is governed by its specific three-dimensional structure and the characteristics of its active site. researchgate.net While a complete crystal structure has been challenging to obtain due to its nature as an integral membrane protein, recent advances in cryogenic electron microscopy have provided significant insights. elsevierpure.comrepec.orgresearchgate.net

The active site of GGCX is a complex region that accommodates the binding of vitamin K hydroquinone, glutamate-containing substrates, oxygen, and carbon dioxide. nih.gov It is composed of distinct but interconnected sites for the carboxylation and vitamin K epoxidation reactions, ensuring the efficient coupling of these two processes. researchgate.netbiorxiv.org Specific amino acid residues within the active site play crucial roles in catalysis. For instance, Lys218 has been identified as the active site base responsible for deprotonating the vitamin K hydroquinone to initiate the reaction. wikipedia.orgelsevierpure.comresearchgate.netnih.gov The enzyme also possesses a propeptide binding site, which recognizes a specific sequence on the substrate proteins, thereby ensuring the correct positioning of the glutamate residues for carboxylation. nih.govnih.gov Recent structural models suggest that the active site is a cavity formed by the luminal and transmembrane domains of the enzyme. biorxiv.org

Interaction with the Vitamin K Epoxide Reductase Complex I (VKORC1)

The gamma-carboxylation of glutamate is intrinsically linked to the vitamin K cycle, and the interaction between gamma-glutamyl carboxylase and the Vitamin K Epoxide Reductase Complex I (VKORC1) is central to this process. bohrium.comnih.gov GGCX utilizes the reduced form of vitamin K (vitamin K hydroquinone) as a cofactor to drive the carboxylation of glutamate residues. nih.gov In this process, vitamin K hydroquinone is converted to vitamin K epoxide. nih.gov

For the carboxylation reaction to continue, vitamin K epoxide must be recycled back to its reduced form. This is the role of VKORC1, an integral membrane protein also located in the endoplasmic reticulum. researchgate.netresearchgate.net VKORC1 catalyzes the reduction of vitamin K epoxide to vitamin K quinone, and subsequently to vitamin K hydroquinone, thus completing the vitamin K cycle and ensuring a continuous supply of the reduced cofactor for GGCX. bohrium.com The close proximity and interaction of GGCX and VKORC1 are thought to facilitate the efficient channeling of vitamin K between the two enzymes. bohrium.com Mutations in either GGCX or VKORC1 can lead to impaired gamma-carboxylation and result in bleeding disorders. bohrium.comnih.gov

| Enzyme | Function in Gamma-Carboxylation |

| Gamma-glutamyl carboxylase (GGCX) | Catalyzes the carboxylation of glutamate residues to gamma-carboxyglutamate. systemsbiology.net |

| Vitamin K Epoxide Reductase (VKORC1) | Reduces vitamin K epoxide to regenerate the reduced form of vitamin K required by GGCX. nih.gov |

Substrate Recognition and Specificity in Gamma-Carboxylation

The gamma-glutamyl carboxylase must be able to distinguish and modify specific glutamate residues within a select group of protein substrates. This high degree of specificity is achieved through a sophisticated recognition mechanism involving specific domains within the substrate proteins.

Propeptide Binding Domains (EBD) in Substrate Proteins

Vitamin K-dependent proteins are targeted for carboxylation through an exosite binding domain (EBD), commonly referred to as the propeptide. nih.govresearchgate.net This propeptide is located at the N-terminus of the immature protein and serves as a recognition signal for GGCX. The binding of the propeptide to a specific site on the carboxylase is a prerequisite for the subsequent carboxylation of glutamate residues located in the adjacent Gla domain of the substrate protein. researchgate.net This interaction ensures that only appropriate proteins are modified. Following carboxylation, the propeptide is cleaved, leading to the mature, active protein.

Processivity of Carboxylation

A remarkable feature of the gamma-glutamyl carboxylase is its processivity, meaning that once a substrate protein is bound, the enzyme performs multiple carboxylation events on several glutamate residues within the same protein molecule before releasing it. mdpi.com The full-length vitamin K-dependent protein remains tethered to the carboxylase throughout these multiple modifications. mdpi.com This requires intramolecular movement of the Gla domain to position successive glutamate residues into the catalytic site of the enzyme. mdpi.com The rate of catalysis tends to decrease as the number of remaining uncarboxylated glutamate residues diminishes, leading to a nonlinear rate of carboxylation. mdpi.com Perturbations in this process, such as those caused by mutations in the carboxylase, can impair processivity and result in the secretion of partially carboxylated, and thus less active, proteins. mdpi.combohrium.com

Cellular Localization and Regulation of Gamma-Carboxylation

The intricate process of gamma-carboxylation is tightly regulated and confined to a specific cellular compartment to ensure proper protein modification and function.

Endoplasmic Reticulum as the Site of Modification

The gamma-carboxylation of vitamin K-dependent proteins occurs within the lumen of the endoplasmic reticulum (ER). bohrium.comnih.govresearchgate.net Both the gamma-glutamyl carboxylase and VKORC1 are integral membrane proteins of the ER. mdpi.comresearchgate.net This localization is crucial as it allows for the modification of proteins as they transit through the secretory pathway. After carboxylation in the ER, these proteins move to the Golgi apparatus for further post-translational modifications before being secreted from the cell or directed to the cell surface. nih.govresearchgate.net The ER also houses quality control mechanisms that can impact the secretion of these modified proteins. bohrium.com

| Cellular Location | Key Events in Gamma-Carboxylation |

| Endoplasmic Reticulum (ER) | - Gamma-carboxylation of glutamate residues by GGCX. - Regeneration of reduced vitamin K by VKORC1. - Initial folding and quality control of vitamin K-dependent proteins. |

| Golgi Apparatus | - Further post-translational modifications of carboxylated proteins. - Sorting and packaging for secretion. |

Cellular Quality Control Mechanisms for Carboxylated Proteins

The synthesis and maturation of proteins destined for secretion, such as gamma-carboxylated proteins, are subject to rigorous quality control mechanisms within the endoplasmic reticulum (ER). This surveillance system ensures that only correctly folded and modified proteins are transported to the Golgi apparatus for further processing and eventual secretion. For vitamin K-dependent proteins, this quality control is crucial for their biological activity, which is contingent on the proper formation of gamma-carboxyglutamic acid (Gla) residues.

The ER quality control (ERQC) system is a complex network of chaperones and enzymes that facilitate the proper folding of newly synthesized polypeptides and oversee post-translational modifications like gamma-carboxylation. nih.gov Molecular chaperones assist in the correct folding of vitamin K-dependent proteins and their assembly into multi-subunit complexes. mdpi.com This process is vital as these proteins must form a complex with the gamma-glutamyl carboxylase to undergo carboxylation. mdpi.com

Proteins that fail to achieve their correct conformation or are improperly modified are retained within the ER and targeted for degradation. nih.gov This process, known as ER-associated degradation (ERAD), prevents the accumulation of potentially toxic misfolded proteins. nih.gov

The fate of carboxylated versus uncarboxylated or partially carboxylated proteins can vary depending on the specific protein. mdpi.com For some vitamin K-dependent proteins, such as Factor IX, both the carboxylated and uncarboxylated forms are secreted from the cell. In contrast, for others like protein C and protein Z, only the fully carboxylated forms are secreted. mdpi.com This differential handling suggests the existence of specific recognition mechanisms within the ER quality control system that can distinguish between the carboxylation states of these proteins.

High levels of protein expression can saturate the carboxylation machinery, leading to an increased proportion of under-carboxylated proteins. mdpi.com The efficiency of the cellular quality control mechanisms in either retaining and degrading or secreting these under-carboxylated forms can therefore significantly impact the amount of functional protein released from the cell. mdpi.com

A summary of the key components and outcomes of the cellular quality control for carboxylated proteins is presented in the table below.

| Component/Process | Function | Significance for Carboxylated Proteins |

| Endoplasmic Reticulum (ER) | Site of protein synthesis, folding, and modification. | Location of gamma-carboxylation and quality control surveillance. mdpi.com |

| Molecular Chaperones | Assist in the proper folding of proteins and assembly of complexes. | Facilitate the interaction between vitamin K-dependent proteins and gamma-glutamyl carboxylase. mdpi.com |

| ER-Associated Degradation (ERAD) | Degrades terminally misfolded or improperly modified proteins. | Prevents the accumulation and potential toxicity of non-functional carboxylated proteins. nih.gov |

| Differential Secretion | Selective transport of properly folded and modified proteins out of the ER. | Ensures that primarily functional, fully carboxylated proteins are secreted for some vitamin K-dependent proteins. mdpi.com |

Biological Roles and Functional Implications of Gamma Carboxyglutamate in Proteins

Calcium Ion Binding and Functional Activation of Gla-Proteins

The defining feature of gamma-carboxyglutamate (B555490) is its ability to bind calcium ions (Ca²⁺) with high affinity. wikipedia.orgwikipedia.org The two negatively charged carboxylate groups on the Gla side chain act as a chelator for positively charged calcium ions. wikipedia.orgnih.gov This interaction is fundamental to the function of all Gla-containing proteins (Gla-proteins). wikipedia.orgwikipedia.org

The binding of calcium induces significant conformational changes in the Gla domain, a specific region at the N-terminus of these proteins where the Gla residues are clustered. wikipedia.orgpractical-haemostasis.com This structural change is a prerequisite for their functional activation. practical-haemostasis.com For example, in the vitamin K-dependent coagulation factors, calcium binding to the Gla domain facilitates the protein's interaction with negatively charged phospholipid membranes at the site of vascular injury, a critical step for initiating the clotting cascade. practical-haemostasis.comnih.gov Without sufficient Gla residues, this calcium-mediated membrane binding is impaired, leading to dysfunctional proteins and compromised physiological processes. wikipedia.org

Specific Classes of Gamma-Carboxylated Proteins

A variety of proteins undergo gamma-carboxylation, each with distinct roles in the body. They are broadly categorized based on their primary functions, most notably in hemostasis and tissue mineralization. wikipedia.orgnih.gov

The discovery of Gla was intrinsically linked to the study of blood clotting. haematologica.orgashpublications.org The vitamin K-dependent coagulation factors are a group of procoagulant and anticoagulant proteins synthesized in the liver that are essential for hemostasis. bbguy.org Their activity is entirely dependent on the proper gamma-carboxylation of their Gla domains, which typically contain 9 to 13 Gla residues. nih.govpractical-haemostasis.comnih.gov

Prothrombin, also known as Factor II, is a zymogen and the precursor to the serine protease thrombin, the final enzyme in the coagulation cascade that converts fibrinogen to fibrin (B1330869) to form a blood clot. wikipedia.orgwikipedia.org The Gla domain of prothrombin contains 10 Gla residues that are necessary for its calcium-dependent binding to phospholipid surfaces, where it is converted to active thrombin. wikipedia.orgnih.gov Impaired carboxylation of prothrombin results in a severe bleeding tendency. nih.govnih.gov

Factor VII, Factor IX, and Factor X are all vitamin K-dependent serine proteases that play crucial roles in the coagulation cascade. haematologica.orgwikipedia.org

Factor VII is a key initiator of coagulation, binding to tissue factor exposed after vascular injury. medscape.com This complex activates Factor X and Factor IX. medscape.com Factor VII contains 10 known Gla residues essential for its function. reactome.orgashpublications.org

Factor IX is a component of the intrinsic pathway of coagulation. Once activated, it forms a complex with Factor VIIIa to activate Factor X. wikipedia.orgwikipedia.org

Factor X sits (B43327) at the convergence of the intrinsic and extrinsic pathways. Its activated form, Factor Xa, is a component of the prothrombinase complex which converts prothrombin to thrombin. acs.orgnih.govacs.org Inefficient carboxylation of Factor X significantly hampers thrombin generation. acs.orgnih.gov

In addition to procoagulant factors, the vitamin K-dependent family includes anticoagulant proteins that regulate the clotting process.

Protein C is a zymogen that, when activated, inactivates Factors Va and VIIIa, thus downregulating coagulation. wikipedia.orgbbguy.orguniprot.org Its activation and function are dependent on its Gla domain. nih.govcapes.gov.brthieme-connect.com

Protein S acts as a cofactor for activated Protein C, enhancing its anticoagulant activity. wikipedia.orgnih.gov It also has a high structural homology with Gas6. nih.gov

Protein Z serves as a cofactor to enhance the inhibition of Factor Xa by the protein Z-dependent protease inhibitor (ZPI). wikipedia.orgwikipedia.org

Interactive Table: Vitamin K-Dependent Coagulation Factors

| Factor | Common Name | Number of Gla Residues | Primary Function |

| Factor II | Prothrombin | 10 | Precursor to thrombin; converts fibrinogen to fibrin. wikipedia.orgnih.gov |

| Factor VII | Proconvertin | 10 | Initiates coagulation cascade with tissue factor. medscape.comreactome.org |

| Factor IX | Christmas Factor | 12 | Intrinsic pathway; activates Factor X. wikipedia.orgwikipedia.org |

| Factor X | Stuart-Prower Factor | 11 | Common pathway; activates prothrombin. wikipedia.orgacs.orgnih.gov |

| Protein C | - | 9 | Anticoagulant; inactivates Factors Va and VIIIa. wikipedia.orgbbguy.orguniprot.org |

| Protein S | - | 11 | Cofactor for activated Protein C. wikipedia.orgnih.gov |

| Protein Z | - | 13 | Cofactor for ZPI in inhibiting Factor Xa. wikipedia.orgwikipedia.org |

Beyond hemostasis, gamma-carboxylation is vital for the function of proteins involved in other physiological systems. ashpublications.org

Matrix Gla Protein (MGP): MGP is a potent inhibitor of soft tissue and vascular calcification. wikipedia.orgmdpi.comnih.gov Synthesized by vascular smooth muscle cells and chondrocytes, MGP binds to calcium crystals, preventing their growth and deposition within arterial walls. wikipedia.orgnih.govjournal-imab-bg.org Its function is dependent on both gamma-carboxylation and phosphorylation. mdpi.comnih.gov The absence of functional MGP leads to extensive and lethal arterial calcification. wikipedia.orgbegellhouse.com

Osteocalcin (B1147995) (OC): Also known as bone Gla protein (BGP), osteocalcin is synthesized by osteoblasts and is abundant in the bone matrix. nih.govresearchgate.net Its three Gla residues give it a high affinity for the hydroxyapatite (B223615) mineral component of bone. nih.govnih.gov While initially thought to be a primary regulator of bone mineralization, recent studies indicate that the undercarboxylated form of osteocalcin acts as a hormone involved in regulating glucose metabolism and insulin (B600854) sensitivity. nih.govnih.gov Therefore, gamma-carboxylation acts as a switch, sequestering osteocalcin in the bone and inactivating its hormonal function. nih.gov

Growth Arrest-Specific 6 (Gas6): Gas6 is structurally similar to Protein S but does not play a direct role in coagulation. nih.govnih.govspandidos-publications.com Instead, it functions as a ligand for the TAM family of receptor tyrosine kinases (Tyro3, Axl, and MerTK). nih.govuniprot.org The Gas6 Gla domain interacts with phosphatidylserine (B164497) on cell membranes, which is crucial for its signaling activity. nih.gov This signaling pathway is involved in a wide range of cellular processes, including cell survival, proliferation, migration, and the clearance of apoptotic cells. spandidos-publications.comuniprot.org

Interactive Table: Other Notable Gla-Containing Proteins

| Protein | Primary Location(s) | Key Function(s) |

| Matrix Gla Protein (MGP) | Vascular smooth muscle, cartilage, bone | Potent inhibitor of vascular and soft tissue calcification. wikipedia.orgmdpi.com |

| Osteocalcin (OC) | Bone (synthesized by osteoblasts) | Involved in bone metabolism; hormonal regulation of glucose metabolism. nih.govresearchgate.net |

| Growth Arrest-Specific 6 (Gas6) | Lung, heart, kidney, endothelial cells | Ligand for TAM receptors; regulates cell growth, survival, and apoptosis. nih.govnih.govuniprot.org |

Vitamin K-Dependent Coagulation Factors

Impact of Gamma-Carboxylation Status on Protein Conformation and Activity

The post-translational modification of glutamate (B1630785) (Glu) to gamma-carboxyglutamate (Gla) is a critical determinant of the structure and function of vitamin K-dependent proteins (VKDPs). This modification, catalyzed by the enzyme gamma-glutamyl carboxylase (GGCX), introduces a second carboxyl group on the gamma-carbon of specific glutamate residues. nih.govmdpi.com The presence of these Gla residues creates calcium-binding sites that are essential for the biological activity of these proteins. britannica.com The extent of carboxylation can significantly influence protein conformation, with undercarboxylated proteins often being non-functional. mdpi.com

The process of gamma-carboxylation itself involves allosteric regulation. The binding of the propeptide of a vitamin K-dependent protein to an exosite on the gamma-glutamyl carboxylase induces a conformational change that enhances the enzyme's catalytic activity. nih.govnih.gov This ensures the processive carboxylation of multiple glutamate residues within the Gla domain before the protein is released. nih.govreactome.org

Furthermore, the binding of calcium ions to the newly formed Gla residues induces a significant conformational change in the protein. This calcium-dependent folding is crucial for the protein's function. For instance, in blood coagulation factors, the Gla domain's interaction with calcium allows it to bind to negatively charged phospholipid membranes at the site of injury, a critical step in the coagulation cascade. haematologica.org The carboxylation status directly impacts this interaction; incompletely carboxylated proteins exhibit reduced calcium binding and, consequently, impaired function. nih.govmdpi.com

Recent studies on factor IX, a key protein in blood coagulation, have revealed that the binding of its Gla domain to the carboxylase active site induces an allosteric effect. This effect is thought to ensure the processive nature of carboxylation and regulate the release of the fully carboxylated product. nih.govbiorxiv.org This highlights a feedback mechanism where the product of the enzymatic reaction influences the enzyme itself.

A prime example of Gla residues mediating specific ligand-receptor interactions is found in conantokins, a class of neurotoxic peptides from the venom of marine cone snails. nih.govscielo.br These peptides are potent antagonists of the N-methyl-D-aspartate (NMDA) receptor, a glutamate receptor crucial for synaptic plasticity and central nervous system development. nih.govresearchgate.net

Conantokins contain multiple Gla residues which are essential for their structure and function. core.ac.uk For example, conantokin-G contains Gla residues that, in the presence of divalent cations like calcium, stabilize its α-helical conformation. scielo.br This stabilized structure is critical for its interaction with the NMDA receptor.

Research has shown that conantokins act as competitive antagonists at the glutamate-binding site of the NMDA receptor, particularly at the NR2B subunit. nih.govnih.govacs.org The negatively charged Gla residues are thought to interact with specific residues within the glutamate binding pocket of the NR2B subunit. researchgate.net Studies involving mutations in the NR2B subunit have confirmed that altering these residues reduces the inhibitory potency of conantokin-G, indicating a direct interaction. researchgate.net The unique subunit selectivity of conantokins, such as the preference of conantokin-G for NR2B-containing receptors, is attributed to the specific arrangement and interaction of its Gla residues with the receptor. nih.govacs.org

The interaction is highly specific, and even subtle changes in the conantokin structure can alter its activity. For instance, the first five amino acids of conantokins, which include Gla residues, are critical for their functional activity. scielo.brnih.gov

Evolutionary Perspectives on Gamma-Carboxylation

The discovery of gamma-carboxylation in a wide range of organisms beyond vertebrates has provided valuable insights into its evolutionary history and the diversification of its functions.

Gamma-carboxylation is an ancient post-translational modification that predates the divergence of major animal phyla, including molluscs, arthropods, and chordates. nih.govpnas.org The enzyme responsible, gamma-glutamyl carboxylase (GGCX), has been identified in organisms as diverse as the fruit fly Drosophila and the marine mollusc Conus. pnas.orgnih.gov

The gene structure of GGCX shows remarkable conservation. For example, a comparison of the Conus and human γ-carboxylase genes revealed that 8 out of 10 identified introns are in precisely the same positions. nih.govnih.gov This striking conservation of intron/exon boundaries suggests that an intron-rich γ-carboxylase gene was present in a common ancestor of these phyla. nih.govpnas.org The predicted amino acid sequences of the carboxylases from these diverse organisms also show a high degree of similarity. nih.govnih.gov This evolutionary conservation points to a fundamental and strongly selected ancestral function for this enzymatic modification. nih.gov

While the ancestral functions of gamma-carboxylation are not yet fully understood, it is clear that this modification has been adapted for specialized physiological roles in different lineages. nih.gov In vertebrates, the most well-characterized role of gamma-carboxylation is in the blood clotting cascade, where it is essential for the function of several coagulation factors. nih.govnih.gov

In molluscs, specifically the Conus snails, gamma-carboxylation is utilized to modify venom peptides, the conantokins, which serve as potent neurotoxins for prey capture and defense. nih.gov Although the GGCX enzymes in mammals and Conus are highly conserved, they exhibit divergent substrate specificities, allowing them to act on different sets of proteins. pnas.orgnih.gov

The presence of GGCX in arthropods like Drosophila suggests other, yet to be defined, biological roles for gamma-carboxylation in this phylum. pnas.orgnih.gov The evolutionary history of gamma-carboxylation is a story of both deep conservation of the core enzymatic machinery and remarkable functional diversification, allowing different animal groups to harness this modification for a variety of critical biological processes. nih.gov

Molecular Interactions of Gamma Carboxyglutamylleucine and Gla Containing Entities

Ion Coordination and Chelating Properties of Gla Residues

The defining characteristic of gamma-carboxyglutamic acid is its exceptional ability to chelate divalent cations, most notably calcium ions (Ca²⁺). This property is fundamental to the physiological roles of Gla-containing proteins, such as those involved in blood coagulation and bone mineralization. wikipedia.orgwikipedia.org The two carboxylate groups on the gamma-carbon of Gla residues provide a high-affinity binding site for calcium, a feature not shared by the single carboxylate of glutamate (B1630785). nih.gov

The chelation of calcium ions by Gla residues is a highly specific and structurally crucial interaction. The dicarboxylate side chain of Gla acts as a bidentate ligand, with both carboxylate oxygen atoms participating in the coordination of a single Ca²⁺ ion. nih.gov This interaction leads to the formation of a stable six-membered ring, a conformation that is stereochemically favorable for calcium-carboxylate complexes. nih.gov This distinct chelation ability sets Gla apart from other acidic amino acids like aspartate and glutamate and is central to the function of Gla-containing protein domains. nih.gov

The binding of calcium to Gla residues is not merely a simple ionic interaction; it induces significant conformational changes in the Gla-containing domain. These changes are essential for the proper folding of the domain and for its subsequent interactions with other molecules, such as phospholipids in cell membranes. wikipedia.org Studies on model peptides have elucidated the energetics of this complexation. For instance, the carboxylic acid groups on a single Gla residue exhibit two distinct pKa values, which are altered in the presence of calcium, indicating a stabilization of the charged state upon ion binding. nih.gov The affinity of a single Gla residue for calcium is relatively low; however, the cooperative binding of calcium by two or more Gla residues dramatically increases the binding affinity. sciprofiles.com This cooperativity is a key feature of Gla domains, where multiple Gla residues are strategically positioned to create high-affinity calcium binding pockets. sciprofiles.com

Detailed structural studies of Gla-containing peptides, such as conantokins, have provided further insights into the coordination of calcium. In conantokin-T, a Ca²⁺ ion is coordinated by four side-chain oxygen atoms, two from Gla10 and two from Gla14, highlighting the importance of specific residue spacing for high-affinity binding. nih.gov Another calcium ion in the same peptide is coordinated by oxygen atoms from Gla3 and the side chain of a neighboring glutamine residue, demonstrating the involvement of other residues in stabilizing the calcium-bound conformation. nih.gov

| Property | Value (in the absence of Ca²⁺) | Value (in the presence of Ca²⁺) |

| pKa of Gla carboxyl group 1 | 2.62 ± 0.07 | 2.54 ± 0.02 |

| pKa of Gla carboxyl group 2 | 5.02 ± 0.05 | 4.55 ± 0.04 |

| Calcium binding affinity (K_D) of a single Gla residue | ~15 mM | - |

| Calcium binding affinity (K_D) of two cooperative Gla residues | 0.6 mM | - |

This table summarizes the biophysical characteristics of calcium binding to gamma-carboxyglutamic acid (Gla) residues in model peptides. Data is sourced from research utilizing nuclear magnetic resonance to determine pKa and calcium binding affinities. nih.govsciprofiles.com

While calcium coordination is the primary driver of structural organization in Gla domains, hydrogen bonding also plays a significant role in stabilizing the conformation of Gla-containing peptides. In the Ca²⁺-loaded structure of conantokin-T, the alpha-helical conformation is maintained not only by calcium binding but also by a network of intramolecular hydrogen bonds. nih.gov For example, a hydrogen bond between the side chain of Gln6 and Gla10 contributes to the stability of the helix. nih.gov These hydrogen bonds, in concert with ionic interactions and hydrophobic clustering, are crucial for maintaining the structural integrity of the peptide, which is essential for its biological activity. nih.gov The formation of these non-covalent interactions is often dependent on the initial conformational changes induced by calcium binding.

Protein-Peptide and Peptide-Peptide Interactions Mediated by Gla

The calcium-induced conformational changes in Gla-containing domains facilitate their interaction with other proteins and peptides. These interactions are critical for the assembly of multi-protein complexes, such as those in the blood coagulation cascade. wikipedia.org The precise arrangement of Gla residues and their coordinated calcium ions creates a specific recognition surface for binding partners.

In certain Gla-rich peptides, such as conantokins, calcium binding can mediate the formation of specific helix-helix interactions. nih.gov This is exemplified by the "metallo-zipper" motif, where the dimerization of helical peptides is driven by the bridging of Gla residues from adjacent helices by calcium ions. nih.gov The stability of this dimer is dependent on the optimal spacing of the Gla residues within the peptide sequence, specifically an "i, i + 4, i + 7, i + 11" arrangement. nih.gov This precise positioning allows for the formation of a stable interhelical core stabilized by electrostatic interactions. nih.gov Such interactions are distinct from the typical hydrophobic-driven helix packing observed in many other protein structures. nih.gov

The dimerization of Gla-containing peptides is a key area of research for understanding their function and for the design of novel biomaterials. Studies on conantokin peptides have shown that Ca²⁺-induced dimerization results in an antiparallel orientation of the peptide strands. nih.gov The coordination geometry of calcium is crucial for this process; other divalent cations like Mg²⁺, which typically favor a more rigid octahedral coordination, are unable to induce dimerization in the same manner as Ca²⁺. nih.gov The ability to control the dimerization and orientation of these peptides by manipulating the Gla residue positions and the ionic environment opens up possibilities for designing peptide dimers with specific structural features. nih.gov The oligomerization of peptides can also influence their biological activity, and understanding the role of Gla residues in this process is an active area of investigation. mdpi.com

Interactions with Biomembranes and Phospholipids

A critical function of many Gla-containing proteins, particularly the vitamin K-dependent coagulation factors, is their ability to bind to negatively charged phospholipid membranes. wikipedia.orgnih.gov This interaction is calcium-dependent and is essential for localizing the proteins to the site of injury and for the assembly of the enzymatic complexes that drive blood clotting. wikipedia.orgnih.gov

The Gla domain mediates this membrane binding. wikipedia.orgnih.gov Upon binding calcium, the Gla domain undergoes a conformational change that exposes a hydrophobic patch of amino acid residues at the N-terminus. wikipedia.org This hydrophobic patch then inserts into the lipid bilayer, anchoring the protein to the cell surface. wikipedia.orgresearchgate.net The specificity of this interaction is often directed towards membranes containing phosphatidylserine (B164497), a negatively charged phospholipid typically found on the inner leaflet of the plasma membrane and exposed on the surface of activated platelets. nih.govnih.gov

Structural studies have revealed the molecular basis for this phosphatidylserine specificity. The serine headgroup of the phospholipid interacts directly with calcium ions bound to the Gla domain, as well as with specific Gla residues. nih.gov This creates a ternary complex of Gla domain, calcium ions, and phospholipid headgroups, providing a unique and highly specific mechanism for protein-membrane interaction. nih.gov This interaction is not merely an anchoring event; it can also induce further conformational changes in the protein, potentially modulating its enzymatic activity. nih.gov

| Interacting Molecule | Key Features of the Interaction | Biological Significance |

| Calcium Ions (Ca²⁺) | Bidentate chelation by Gla residues, formation of a six-membered ring. nih.gov | Induces conformational changes necessary for proper folding and function. wikipedia.org |

| Other Peptides/Proteins | "Metallo-zipper" motif mediated by Ca²⁺-Gla bridges. nih.gov | Dimerization and formation of multi-protein complexes. wikipedia.orgnih.gov |

| Phosphatidylserine | Ca²⁺-dependent interaction involving a hydrophobic patch and direct binding of the serine headgroup to the Gla domain-Ca²⁺ complex. wikipedia.orgnih.gov | Anchoring of Gla-containing proteins to cell membranes, localization of biological processes like blood coagulation. wikipedia.orgnih.gov |

This table provides a summary of the key molecular interactions of gamma-carboxyglutamic acid (Gla)-containing entities with various biological molecules.

Phosphatidylserine Binding by Gla Domains

A critical function of Gla-containing proteins is their ability to bind to cell membranes, a process mediated by the interaction of Gla residues with negatively charged phospholipids, particularly phosphatidylserine. This interaction is calcium-dependent and is a hallmark of the Gla domains of various vitamin K-dependent proteins.

The binding mechanism involves the formation of a bridge between the negatively charged gamma-carboxyl groups of the Gla residues and the phosphate (B84403) group of phosphatidylserine, facilitated by calcium ions. This creates a stable complex that anchors the protein to the cell surface. This localization is essential for the assembly of enzymatic complexes that are active in processes such as blood clotting.

Several key features of this interaction have been elucidated through extensive research:

Calcium Dependence: The presence of calcium is obligatory for the binding of Gla domains to phosphatidylserine. Calcium ions induce a conformational change in the Gla domain, exposing hydrophobic residues that can then insert into the lipid bilayer, further stabilizing the interaction.

Specificity for Phosphatidylserine: While other negatively charged phospholipids are present in cell membranes, Gla domains exhibit a preference for phosphatidylserine. This specificity is attributed to the precise stereochemical arrangement of the carboxyl groups in Gla, which is complementary to the headgroup of phosphatidylserine.

Cooperative Binding: The binding of multiple calcium ions to the Gla domain is a cooperative process, meaning that the binding of one ion increases the affinity for subsequent ions. This allows for a sensitive and tightly regulated response to changes in local calcium concentrations.

The following table summarizes the key components and their roles in the binding of Gla domains to phosphatidylserine.

| Component | Role in Binding |

| Gamma-Carboxyglutamic Acid (Gla) | Provides the negatively charged carboxyl groups that chelate calcium ions and interact with the phosphatidylserine headgroup. |

| Calcium Ions (Ca2+) | Act as a bridge between the Gla residues and phosphatidylserine, and induce a conformational change in the Gla domain to promote membrane insertion. |

| Phosphatidylserine (PS) | The primary negatively charged phospholipid target on the cell membrane to which the Gla domain binds. |

| Hydrophobic Residues | Exposed upon calcium binding, these residues insert into the lipid bilayer, providing additional stability to the protein-membrane interaction. |

Role in Protein Localization and Signaling

The binding of Gla-containing proteins to phosphatidylserine-rich membranes is a critical mechanism for their localization to specific sites within the body. This targeted localization is a prerequisite for their function in various signaling pathways.

In the context of blood coagulation, for example, injury to a blood vessel exposes phosphatidylserine on the surface of activated platelets and endothelial cells. Circulating Gla-containing coagulation factors, such as prothrombin and Factor X, can then bind to these exposed surfaces. This localization concentrates the coagulation factors at the site of injury, dramatically increasing the efficiency of the enzymatic reactions that lead to the formation of a blood clot.

Beyond hemostasis, the localization of Gla-containing proteins to cell surfaces is implicated in other signaling events, including:

Apoptosis: The exposure of phosphatidylserine on the outer leaflet of the plasma membrane is a well-known marker of apoptotic cells. Gla-containing proteins can bind to these cells, mediating their recognition and clearance by phagocytes.

Bone Metabolism: Osteocalcin (B1147995), a Gla-containing protein found in bone, binds to hydroxyapatite (B223615), the mineral component of bone. This interaction is thought to play a role in regulating bone mineralization and calcium homeostasis.

Cell Growth and Proliferation: Gas6, another Gla-containing protein, acts as a ligand for receptor tyrosine kinases, and its binding to cell surfaces can trigger intracellular signaling cascades that regulate cell growth, survival, and proliferation.

Computational Approaches to Elucidating Molecular Interactions

Computational methods, particularly molecular docking and molecular dynamics simulations, have become indispensable tools for studying the molecular interactions of gamma-carboxyglutamylleucine and Gla-containing proteins at an atomic level of detail.

Molecular Docking Simulations of Ligand-Receptor Binding

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of gamma-carboxyglutamylleucine, docking simulations can be used to investigate its interaction with various biological targets, including:

Phospholipid Bilayers: To understand the specifics of how the Gla residue orients itself to interact with phosphatidylserine in a membrane environment.

Enzyme Active Sites: To explore how gamma-carboxyglutamylleucine-containing peptides might act as inhibitors or substrates for enzymes involved in its metabolism.

Calcium-Binding Proteins: To model the chelation of calcium ions by the gamma-carboxyl groups.

These simulations provide valuable insights into the non-covalent interactions, such as hydrogen bonds and electrostatic interactions, that govern the binding process.

Analysis of Binding Affinities and Orientations

Molecular dynamics (MD) simulations complement molecular docking by providing a dynamic view of the molecular interactions over time. By simulating the movement of atoms and molecules, MD can be used to:

Calculate Binding Free Energies: These calculations provide a quantitative measure of the affinity between two molecules, allowing for the comparison of different binding partners or the effect of mutations.

Analyze Conformational Changes: MD simulations can reveal how the binding of a ligand, such as gamma-carboxyglutamylleucine, can induce conformational changes in its receptor, which is often a critical step in signal transduction.

Determine the Stability of Complexes: By simulating the complex over a period of time, researchers can assess the stability of the interaction and identify key residues that contribute to this stability.

The data generated from these computational studies are crucial for a deeper understanding of the structure-function relationships of gamma-carboxyglutamylleucine and for the rational design of molecules that can modulate its activity.

Below is a table summarizing the types of computational approaches and the insights they provide.

| Computational Approach | Information Gained |

| Molecular Docking | Predicts the preferred binding orientation of gamma-carboxyglutamylleucine to its target and identifies key interacting residues. |

| Molecular Dynamics (MD) Simulations | Provides a dynamic view of the binding process, allows for the calculation of binding affinities, and reveals conformational changes upon binding. |

| Binding Free Energy Calculations | Quantifies the strength of the interaction between gamma-carboxyglutamylleucine and its binding partner. |

| Conformational Analysis | Elucidates the structural changes in both the ligand and the receptor that occur upon binding and are necessary for biological function. |

Structural Biology of Gamma Carboxyglutamylleucine and Gla Containing Proteins

Methodologies for Three-Dimensional Structure Determination

A variety of powerful techniques are employed to determine the atomic and molecular structure of Gla-containing proteins and peptides, each offering unique advantages for studying these complex biomolecules.

X-ray crystallography is a cornerstone technique for determining the high-resolution, three-dimensional structure of proteins. youtube.comnih.gov The method involves purifying a protein, inducing it to form a well-ordered crystal, and then diffracting a beam of X-rays through the crystal. youtube.comlibretexts.org The resulting diffraction pattern is analyzed to calculate the electron density distribution within the protein, allowing for the precise mapping of each atom's position. youtube.com

This technique has been instrumental in revealing the atomic details of several Gla domains, providing insights into how the clustering of Gla residues creates high-affinity binding sites for calcium ions. wikipedia.org The binding of calcium is crucial as it triggers a conformational change necessary for the proper folding and function of the Gla domain. wikipedia.org However, a significant challenge in the crystallography of Gla-proteins is the inherent flexibility of some of these proteins, which can make them difficult to crystallize into the highly ordered structures required for this method. youtube.com Rigid proteins that form well-ordered crystals are the most suitable candidates for X-ray crystallography. youtube.com

The general workflow for peptide and protein crystallography involves several key stages, as outlined in the table below.

| Stage | Description |

| Peptide/Protein Purification | Obtaining a highly pure and soluble sample of the Gla-containing protein or peptide is the essential first step. nih.govlibretexts.org |

| Crystallization | The purified protein is subjected to various conditions (e.g., precipitants, pH, temperature) to encourage the formation of single, well-ordered crystals. This remains a significant bottleneck in the process. nih.govlibretexts.org |

| Data Collection | The crystal is exposed to an intense beam of X-rays, and the resulting diffraction pattern is recorded by a detector. youtube.comlibretexts.org |

| Data Analysis & Structure Solution | The diffraction data is processed to determine the phases and calculate an electron density map. nih.gov |

| Model Building and Refinement | An atomic model of the protein is built into the electron density map and refined to best fit the experimental data. nih.gov |

This table provides a simplified overview of the X-ray crystallography process.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and versatile technique for studying the structure, dynamics, and interactions of proteins in solution, providing a complementary approach to solid-state methods like X-ray crystallography. gla.ac.uknih.govmdpi.com This method is particularly valuable for studying the conformational dynamics of Gla domains, as it can characterize molecules in their native solution state, revealing information about their flexibility and time-dependent geometries. gla.ac.uknih.gov

NMR spectroscopy relies on the magnetic properties of atomic nuclei. mdpi.com For protein studies, biomolecules are often isotopically labeled with 15N and/or 13C to enhance the signal and allow for detailed analysis. nih.gov The technique can be used to determine the three-dimensional structure of proteins and to identify which parts of the protein are flexible and which are rigid. nih.gov It has been used to show that Gla domains undergo significant conformational changes upon binding calcium ions. wikipedia.org While extremely powerful for smaller proteins (typically under 20 kDa), studying larger proteins with NMR can be challenging due to signal overlap and broadening. nih.gov

Cryo-electron microscopy (Cryo-EM) has emerged as a revolutionary technique in structural biology, particularly for determining the structures of large, complex, or flexible macromolecules that are difficult to crystallize. ucl.ac.uknih.govamericanpeptidesociety.org This makes it an increasingly important tool for studying large Gla-containing protein complexes. nih.gov

In cryo-EM, the protein sample is rapidly flash-frozen in a thin layer of vitreous (non-crystalline) ice, preserving the native structure of the complex. americanpeptidesociety.orgshuimubio.com The frozen sample is then imaged using an electron microscope at cryogenic temperatures. americanpeptidesociety.org Tens of thousands of two-dimensional images of individual particles are captured from different orientations and then computationally combined to reconstruct a three-dimensional model of the molecule at near-atomic resolution. ucl.ac.ukamericanpeptidesociety.org

A key advantage of cryo-EM is its ability to analyze samples in a near-native state without the need for crystallization, which is often a major hurdle for large and multi-component assemblies. nih.govelifesciences.org This has made it possible to visualize the architecture of complex biological machinery involved in processes like blood coagulation, where multiple Gla-proteins assemble into larger functional units.

| Technique | Sample State | Size Limitation | Key Advantage |

| X-ray Crystallography | Crystalline solid | None, but requires good crystals | High, atomic resolution for well-ordered molecules. youtube.com |

| NMR Spectroscopy | Solution | Best for < 20-100 kDa | Provides information on structure and dynamics in solution. nih.govnih.gov |

| Cryo-EM | Vitreous ice | Ideal for > 100 kDa | Can determine structures of large, flexible complexes without crystallization. nih.govshuimubio.com |

This table compares the key features of the primary methodologies for determining the structure of Gla-containing proteins.

Conformational Dynamics and Flexibility of Gla Domains

The function of Gla domains is intrinsically linked to their dynamic nature and flexibility. h-its.org These domains are not static structures but rather exist in a range of conformations that are influenced by their environment, particularly the presence of calcium ions. wikipedia.org Molecular dynamics (MD) simulations and NMR spectroscopy are key techniques used to explore these dynamic properties. nih.govh-its.org

Upon the binding of calcium ions, the Gla domain undergoes a disorder-to-order transition. wikipedia.org The initially flexible N-terminal region folds into a more rigid and highly organized structure. This calcium-induced folding is critical, as it exposes a patch of hydrophobic residues that are essential for mediating the interaction of the Gla-protein with the phospholipid surfaces of cell membranes, such as platelets, during blood coagulation. wikipedia.org This anchoring to the membrane is a prerequisite for the assembly of coagulation complexes and the activation of subsequent clotting factors. wikipedia.org The flexibility of the linker regions connecting the Gla domain to the rest of the protein is also crucial, allowing for the correct orientation of the catalytic domains relative to the cell surface. mdpi.com

Structure-Function Correlations in Gamma-Carboxylated Proteins

The detailed three-dimensional structures obtained from the methodologies described above provide profound insights into how gamma-carboxylation translates into biological function. The primary role of Gla residues is to create a network of high-affinity calcium-binding sites. britannica.comwikipedia.org Each Gla residue, with its two carboxylate groups, acts as a calcium chelator, and the cooperative binding of multiple calcium ions is what drives the essential conformational changes. wikipedia.org

A conserved structural feature in functional Gla domains is the N-terminal hydrophobic patch that becomes exposed after calcium-induced folding. wikipedia.org This allows proteins like Factor VII, Factor IX, Factor X, and prothrombin to anchor to cell membranes, concentrating the coagulation factors at the site of injury and dramatically increasing the efficiency of the clotting cascade. wikipedia.org

The gamma-carboxylation of specific glutamate (B1630785) residues is a prerequisite for the activation of vitamin K-dependent proteins. creative-proteomics.comnih.gov In the endoplasmic reticulum, the enzyme gamma-glutamyl carboxylase modifies these proteins, which are targeted by a specific recognition sequence. nih.govresearchgate.net Following carboxylation, these proteins are secreted and circulate in an inactive form.

Activation is triggered by physiological signals, such as vascular injury in the case of blood coagulation. The structural changes induced by calcium binding to the Gla domain are the first step in this activation process. nih.gov This conformational switch enables the Gla-protein to bind to membrane surfaces and interact with other proteins in the activation complex. For example, the binding of Factor Xa to its cofactor, Factor Va, on a platelet membrane surface is a Gla-dependent interaction that leads to the rapid conversion of prothrombin to thrombin, the central enzyme of coagulation. The structural understanding of these interactions provides a clear mechanism for how the post-translational formation of gamma-carboxyglutamate (B555490) directly controls a critical physiological process.

Structural Basis of Specificity in Molecular Recognition

The remarkable specificity of gamma-carboxyglutamylleucine (Gla)-containing proteins in their molecular interactions is fundamentally rooted in the unique structural properties of the Gla residue itself. This post-translationally modified amino acid, with its two adjacent carboxylate groups, creates a potent calcium-binding motif that is central to the function of all Gla-containing proteins. The chelation of calcium ions by Gla residues induces a critical conformational change in the N-terminal Gla domain, causing it to fold into a structurally ordered and functional state. This calcium-dependent folding is a prerequisite for the high-affinity and specific recognition of their respective biological targets.

The structural basis of this specificity can be attributed to several key factors: the precise spatial arrangement of Gla residues, the coordination of calcium ions that bridge the Gla domain to its target, and the contribution of surrounding amino acid residues that form a unique binding interface. This combination of features allows Gla-containing proteins to engage in highly specific interactions with phospholipid membranes, other proteins, and mineral surfaces.

A common structural feature in many functional Gla domains is the calcium-dependent clustering of N-terminal hydrophobic residues into a patch that facilitates interaction with cell surface membranes. nih.gov Furthermore, a conserved Gla-x(3)-Gla-x-Cys motif is often found in the middle of the domain and is thought to be important for substrate recognition by the carboxylase enzyme responsible for Gla synthesis. nih.gov

Interaction with Phospholipid Membranes

A primary role for the Gla domain in many coagulation factors is to anchor these proteins to the surface of activated platelets and endothelial cells, a process essential for the assembly of enzymatic complexes that drive the coagulation cascade. This anchoring is not merely a non-specific electrostatic interaction but a highly specific recognition of negatively charged phospholipids, particularly phosphatidylserine (B164497) (PS).

Crystal structure analysis of the prothrombin Gla domain in complex with lysophosphatidylserine (B10771985) has provided significant insights into this specificity. The serine headgroup of the lipid is coordinated by calcium ions that are also bound to Gla residues 17 and 21 of prothrombin. nih.gov This forms a calcium-dependent bridge between the protein and the membrane surface. Molecular dynamics simulations further support a well-defined phosphatidylserine binding site, with the binding of a single dipalmitoylphosphatidylserine (B1226503) (DPPS) to the prothrombin fragment 1-Ca2+ complex having a calculated binding energy of approximately -11.5 kcal/mol. nih.gov This specific interaction ensures that the coagulation factors are localized to the sites of injury where PS-expressing membranes are exposed.

Protein-Protein Interactions

The Gla domain also mediates specific protein-protein interactions. For instance, the binding of Protein C to the endothelial protein C receptor (EPCR) is dictated by the Protein C Gla domain. nih.gov Studies using chimeric proteins, where the Gla domain of Protein C was swapped with that of prothrombin, demonstrated that the prothrombin Gla domain could not support binding to EPCR. nih.gov This indicates that the specific arrangement and context of Gla residues in Protein C are crucial for creating a unique interface that is recognized by EPCR, a key interaction in the regulation of coagulation and inflammation. nih.govresearchgate.net

Similarly, the interaction between Factor VIIa and its cofactor, Tissue Factor (TF), relies on the proper positioning of the Factor VIIa Gla domain for optimal complex assembly on a phospholipid surface. nih.govnih.gov Cryo-electron microscopy of the membrane-bound TF-FVIIa complex reveals that the Gla domains of both Factor VIIa and its substrate, Factor X, make contact with each other and the membrane, highlighting a complex interplay of protein-protein and protein-lipid interactions that confer specificity. ashpublications.org

Another compelling example comes from the interaction between the Factor X Gla domain and Factor X-binding protein (X-bp), an anticoagulant protein from snake venom. The crystal structure of this complex shows that X-bp binds directly to the Gla domain of Factor X, physically obstructing two patches on the Gla domain that are essential for membrane binding. nih.govembopress.org This molecular mimicry effectively prevents Factor X from participating in the coagulation cascade, demonstrating a highly specific protein-protein recognition event targeted at the Gla domain.

Interaction with Mineral Surfaces

In the context of bone and connective tissue, Gla-containing proteins exhibit remarkable specificity for mineralized surfaces. Osteocalcin (B1147995), the most abundant non-collagenous protein in bone, binds with high affinity to hydroxyapatite (B223615) [Ca10(PO4)6(OH)2], the primary mineral component of bone. nih.gov The crystal structure of osteocalcin reveals a tightly folded protein with a relatively flat, negatively charged surface. nih.govnih.gov The spatial arrangement of the carboxyl groups on the three Gla residues (at positions 17, 21, and 24) closely mimics the arrangement of phosphate (B84403) groups on the prism face of hydroxyapatite crystals. nih.govnih.gov This structural complementarity allows for a highly specific and strong binding interaction, enabling osteocalcin to regulate mineral deposition and bone homeostasis. nih.gov

Matrix Gla Protein (MGP) is another critical inhibitor of ectopic calcification. Its function relies on the vitamin K-dependent carboxylation of five glutamate residues. This modification enables MGP to bind to hydroxyapatite crystal nuclei, thereby inhibiting their growth and preventing vascular calcification. MGP is also capable of binding to and inhibiting bone morphogenic protein-2 (BMP-2), an osteogenic growth factor, further contributing to its role in preventing inappropriate mineralization.

The table below summarizes the specific molecular recognition interactions for several key Gla-containing proteins.

| Gla-Containing Protein | Binding Partner(s) | Key Interacting Residues/Features | Structural Basis of Specificity |

| Prothrombin (Factor II) | Phosphatidylserine (PS) in cell membranes | Gla residues 17 and 21 | Calcium ions bridge the carboxylate groups of Gla residues and the serine headgroup of PS. A hydrophobic patch on the Gla domain inserts into the membrane. nih.gov |

| Factor VIIa | Tissue Factor (TF), Phospholipid membranes | Gla domain | The Gla domain anchors the FVIIa-TF complex to the membrane, facilitating interaction with substrates like Factor X. Specific contacts between the Gla domains of FVIIa and Factor X occur. nih.govashpublications.org |

| Factor X | Factor X-binding protein (X-bp) | Membrane-binding patches on the Gla domain | X-bp directly binds to the Gla domain, sterically hindering the sites required for interaction with phospholipid membranes. nih.govembopress.org |

| Protein C | Endothelial Protein C Receptor (EPCR) | Specific residues within the Gla domain | The unique conformation of the Protein C Gla domain creates a specific protein-protein interface for high-affinity binding to EPCR, which is not recognized by the prothrombin Gla domain. nih.govresearchgate.net |

| Osteocalcin | Hydroxyapatite crystals | Gla residues 17, 21, and 24 | The spatial arrangement of Gla carboxylate groups mimics the phosphate groups on the hydroxyapatite crystal surface, leading to high-affinity binding. nih.govnih.gov |

| Matrix Gla Protein (MGP) | Hydroxyapatite, Bone Morphogenic Protein-2 (BMP-2) | Carboxylated Gla residues (at positions 2, 37, 41, 48, and 52) | Carboxylation allows MGP to bind to calcium phosphate crystal nuclei, inhibiting their growth. It also facilitates binding to BMP-2, preventing osteogenic signaling. |

| Gas6 (Growth Arrest-Specific 6) | Phosphatidylserine, Axl receptor tyrosine kinase | Gla domain (for PS), Laminin G-like domains (for Axl) | The Gla domain's interaction with PS on apoptotic cells is a prerequisite for subsequent high-affinity binding of the C-terminal domains of Gas6 to the Axl receptor, bridging the cell to be cleared with the phagocyte. nih.govnih.gov |

Synthetic Methodologies for Research Applications

Chemical Synthesis of Gamma-Carboxyglutamylleucine and Analogs

Chemical synthesis offers a versatile approach to producing peptides with precisely defined structures, including the incorporation of unnatural amino acid analogs. The key challenge in synthesizing Gla-containing peptides is the protection of the two gamma-carboxyl groups of the glutamic acid residue during peptide chain elongation.

Solid-Phase Peptide Synthesis Strategies

Solid-phase peptide synthesis (SPPS) is the most common method for chemically synthesizing peptides. wikipedia.org In this technique, the peptide chain is assembled stepwise while one end is attached to an insoluble solid support. researchgate.net The synthesis of peptides containing gamma-carboxyglutamic acid requires the use of a protected Gla residue that can be incorporated into the growing peptide chain.

Two main orthogonal protection strategies are employed in SPPS: the Boc/benzyl and the Fmoc/tert-butyl approaches. wikipedia.org The Fmoc/tBu strategy is often preferred due to its milder deprotection conditions. iris-biotech.de For the incorporation of Gla, a fully protected derivative such as γ,γ-di-t-butyl N-Fmoc-L-γ-carboxyglutamate is used. nih.gov This protected amino acid is stable under the conditions required for peptide synthesis, and the protecting groups can be efficiently removed at the end of the synthesis without causing decarboxylation. nih.gov The cyclohexyl (cHx) protecting group for the gamma-carboxyl function has also been successfully used in the Boc strategy. nih.gov

The general cycle of SPPS involves the following steps:

Attachment of the first protected amino acid to the solid support resin.

Deprotection of the N-terminal protecting group.

Coupling of the next protected amino acid.

Repetition of the deprotection and coupling steps until the desired peptide sequence is assembled.

Cleavage of the peptide from the resin and removal of all protecting groups.

| SPPS Protecting Group Strategy | N-terminal Protection | Side-Chain Protection | Deprotection Conditions | Reference |

| Fmoc/tBu | Fmoc (base-labile) | tBu (acid-labile) | N-terminal: Piperidine; Final: Trifluoroacetic acid (TFA) | iris-biotech.de |

| Boc/Bzl | Boc (acid-labile) | Benzyl-based (acid-labile) | N-terminal: TFA; Final: Anhydrous hydrogen fluoride (B91410) (HF) | wikipedia.org |

Solution-Phase Chemical Approaches

Solution-phase peptide synthesis, also known as liquid-phase synthesis, involves the coupling of protected amino acids in a suitable solvent. While it is a more traditional method and can be more labor-intensive than SPPS for long peptides, it remains valuable for the large-scale synthesis of shorter peptides and for specific coupling strategies. wikipedia.org

The fundamental principle of solution-phase synthesis is the formation of a peptide bond between two amino acids, one with a protected N-terminus and a free carboxyl group, and the other with a free N-terminus and a protected carboxyl group. ekb.eg The reaction is typically facilitated by a coupling reagent. After each coupling step, the product is isolated and purified before the next amino acid is added.

A significant challenge in solution-phase synthesis is the potential for racemization of the activated amino acid. nih.gov Careful selection of coupling reagents and reaction conditions is necessary to minimize this side reaction. For the synthesis of gamma-carboxyglutamylleucine, a suitably protected gamma-carboxyglutamic acid derivative would be coupled to a protected leucine (B10760876) residue in solution. The protecting groups would then be removed to yield the final dipeptide. Divalent ions like Mg2+ have been shown to catalyze the oligomerization of L-gamma-carboxyglutamic acid in aqueous solutions. nasa.gov

Enzymatic Synthesis and Biocatalysis

Enzymatic methods provide a highly specific and efficient way to produce gamma-carboxylated peptides and proteins. These approaches leverage the natural biological machinery responsible for this post-translational modification.

In Vitro Production of Gamma-Carboxylated Peptides

The in vitro synthesis of gamma-carboxylated peptides is achieved using the enzyme gamma-glutamyl carboxylase (GGCX). nih.gov This enzyme catalyzes the post-translational conversion of glutamate (B1630785) (Glu) residues to gamma-carboxyglutamate (B555490) (Gla) in the presence of vitamin K, oxygen, and carbon dioxide. nih.govmdpi.com

For in vitro carboxylation, a synthetic peptide containing glutamic acid residues is used as a substrate for purified or recombinant GGCX. A critical requirement for efficient carboxylation is the presence of a gamma-carboxylation recognition site, which is typically located in the propeptide region of vitamin K-dependent protein precursors. nih.govashpublications.org Synthetic peptides that include this recognition site are much better substrates for the carboxylase than short peptides without it. researchgate.netnih.gov For instance, the pentapeptide FLEEL, which corresponds to residues 5-9 of rat prothrombin, is a commonly used substrate, but its carboxylation efficiency is significantly lower than that of longer peptides containing the propeptide sequence. researchgate.nethaematologica.org

| Peptide Substrate | Description | Kinetic Parameter (Km) | Reference |

| proPT28 | Proprothrombin residues -18 to +10 | 3.6 µM | researchgate.net |

| FLEEL | Prothrombin residues 5-9 | ~2200 µM | researchgate.net |

Recombinant Expression Systems for Modified Proteins

For the production of larger gamma-carboxylated proteins, recombinant expression systems are employed. Mammalian cell lines, such as Chinese Hamster Ovary (CHO) cells and Human Embryonic Kidney (HEK) 293 cells, are commonly used because they possess the necessary cellular machinery for post-translational modifications, including gamma-carboxylation. ashpublications.orgnih.gov

Advanced Analytical and Biophysical Techniques in Gamma Carboxyglutamylleucine Research

Spectroscopic Methods

Spectroscopic techniques are indispensable for probing the molecular characteristics of gamma-carboxyglutamyl-containing peptides. They provide non-invasive ways to analyze structure, conformational dynamics, and binding events in solution.

Nuclear Magnetic Resonance (NMR) for Structural and Interaction Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful method for determining the three-dimensional structure of molecules in solution and for characterizing their interactions. For peptides containing gamma-carboxyglutamyl residues, NMR is crucial for understanding how this modification influences peptide folding and mediates interactions, particularly with metal ions.

Detailed structural studies have been performed on various gamma-carboxyglutamic acid (Gla)-containing peptides. For instance, the 3D structure of conantokin G, a 17-residue peptide with five Gla residues, was determined using two-dimensional ¹H NMR. rcsb.orgacs.org These analyses rely on measuring nuclear Overhauser effects (NOEs) to determine interproton distances and spin-spin coupling constants to define torsion angles, which together provide the necessary restraints for calculating a structural model. acs.org

NMR is also exceptionally well-suited for studying the binding of metal ions, a key function of Gla residues. Metal ion NMR, using nuclei like ²⁵Mg and ⁴³Ca, can directly probe the binding environment. Studies on Gla-containing peptides have used this approach to determine dissociation constants for calcium and magnesium binding, finding a Kd of approximately 0.6 mM for a di-Gla peptide. nih.govresearchgate.net Furthermore, ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) spectra show characteristic downfield shifts for the β- and γ-protons and carbons of the glutamyl residue upon carboxylation, providing a clear spectral signature for this modification. researchgate.net

| Technique | Application | Key Findings | Reference(s) |

| 2D ¹H NMR | 3D Structure Determination (Conantokin G) | Determined solution structure, revealing a partial loop and distorted 3₁₀ helix. | rcsb.orgacs.org |

| Metal Ion NMR (²⁵Mg, ⁴³Ca) | Metal Ion Binding Analysis | Measured dissociation constants (Kd ≈ 0.6 mM) for Ca²⁺ and Mg²⁺ binding to a di-Gla peptide. | nih.govresearchgate.net |

| ¹H-¹³C HSQC | PTM Identification | Observed characteristic downfield chemical shifts of Hβ/Cβ and Hγ/Cγ upon γ-carboxylation. | researchgate.net |

| ¹¹³Cd NMR | Metal Coordination Site Analysis | Used ¹¹³Cd²⁺ as a Ca²⁺ substitute to identify four distinct metal binding sites in conantokin-G. | oup.com |

Circular Dichroism (CD) for Secondary Structure and Conformational Changes

Circular Dichroism (CD) spectroscopy is a primary tool for assessing the secondary structure of proteins and peptides and for monitoring conformational changes. The technique measures the differential absorption of left- and right-circularly polarized light, which is sensitive to the chiral environment of the peptide backbone.

For peptides containing gamma-carboxyglutamyl residues, CD is particularly valuable for observing the profound structural changes induced by calcium binding. In the absence of Ca²⁺, many Gla-containing peptides, such as conantokin-G, exhibit spectra characteristic of a random coil or unordered structure. nih.gov Upon the addition of saturating concentrations of Ca²⁺, a dramatic conformational transition occurs, marked by a significant increase in α-helicity. nih.govmerckmillipore.comnih.gov This change is readily observed in the far-UV CD spectrum, typically by monitoring the increase in negative ellipticity around 222 nm.

By titrating a peptide solution with Ca²⁺ and monitoring the change in the CD signal, one can determine the dissociation constant (Kd) for the metal-peptide interaction. For example, CD titration experiments with osteocalcin (B1147995), a Gla-containing protein from bone, showed that the γ-carboxylated form has a more than 30-fold higher affinity for Ca²⁺ (Kd ≈ 0.11 mM) compared to its non-carboxylated counterpart (Kd ≈ 3.64 mM). researchgate.net

| Peptide/Protein | Condition | Predominant Secondary Structure | Key Observation | Reference(s) |

| Conantokin-G | Apo (Ca²⁺-free) | Unordered / Random Coil | No observable α-helicity. | nih.gov |

| Conantokin-G | Holo (Ca²⁺-saturated) | α-Helix | Dramatic increase in α-helical content. | nih.gov |

| Osteocalcin (Gla-OCN) | Holo (Ca²⁺-saturated) | α-Helix | Ca²⁺ binding induces folding; Kd ~115 µM. | researchgate.net |

| Osteocalcin (Glu-OCN) | Holo (Ca²⁺-saturated) | α-Helix | Ca²⁺ binding is much weaker; Kd ~3.64 mM. | researchgate.net |

| SPARC/BM-40 | Holo (Ca²⁺-saturated) | α-Helix | 35% increase in α-helicity upon Ca²⁺ binding. | merckmillipore.comnih.gov |

Fluorescence Spectroscopy for Binding Studies

Fluorescence spectroscopy is a highly sensitive technique used to investigate binding interactions. It can rely on the intrinsic fluorescence of tryptophan or tyrosine residues within a peptide or utilize extrinsic fluorescent probes attached to one of the binding partners.

In the context of gamma-carboxyglutamylleucine research, fluorescence is used to characterize the binding of Gla-containing domains to their biological targets, such as cell membranes or other proteins. For example, studies have used the intrinsic tryptophan fluorescence of Factor IXa to monitor conformational changes and binding to the soluble phosphatidylserine (B164497) analogue C6PS. ashpublications.org These studies showed that the Gla domain is required for the full regulatory effect of C6PS. ashpublications.org In other work, fluorescein-labeled Factor Xa was used to demonstrate direct binding to sphingosine, an interaction that also required the Gla domain. nih.gov This approach allows for the determination of binding affinities (Kd) and provides insights into the mechanism of interaction. ashpublications.orgnih.govplos.org Non-competitive immunofluorescence assays have also been developed to study the accessibility of Gla residues, showing that Ca²⁺ binding causes the residues to become folded into the interior of the domain and inaccessible to antibodies. google.com

Mass Spectrometry (MS)-Based Approaches

Mass spectrometry is a cornerstone technology for the analysis of proteins and peptides, providing precise mass measurements that enable identification, sequencing, and the characterization of post-translational modifications (PTMs).

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for Purification and Analysis

High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (HPLC-MS or LC-MS) combines the powerful separation capabilities of HPLC with the sensitive and specific detection of MS. creative-proteomics.com This hybrid technique is essential for the purification and analysis of peptides containing gamma-carboxyglutamyl residues from complex biological mixtures.

Reverse-phase HPLC is commonly used to separate peptides. A specific method for the analysis of gamma-carboxyglutamic acid involves alkaline hydrolysis of the protein, followed by derivatization of the resulting amino acids with phenylisothiocyanate. nih.gov The derivatized amino acids can then be separated on a C8 or C18 column and detected by UV absorbance or mass spectrometry. nih.gov This method is highly sensitive, with a detection limit in the low picomole range. nih.gov When coupled with MS, the identity of the eluting compounds can be unequivocally confirmed by their mass-to-charge ratio.

| Parameter | Description | Example from Literature (Gla Analysis) | Reference(s) |

| Chromatography | Reverse-Phase HPLC | C18 or C8 columns | nih.gov |

| Mobile Phase | Aqueous buffer with organic modifier | 0.14 M Tris, 0.05% triethylamine, pH 7.5, with 2% acetonitrile (B52724) (isocratic) | nih.gov |

| Derivatization | Chemical modification for improved detection | Phenylisothiocyanate (PITC) derivatization of the free amino acid. | nih.gov |

| Detection | Mass Spectrometry (MS) or UV | ESI-MS/MS; UV detection at 254 nm for PITC derivatives. | creative-proteomics.comnih.gov |

Peptide Mapping and Post-Translational Modification Characterization

Peptide mapping is a critical quality control and characterization tool in protein analysis. The protein of interest is enzymatically digested (e.g., with trypsin), and the resulting mixture of peptides is analyzed by LC-MS/MS. This provides a "fingerprint" of the protein, confirming its primary sequence and identifying any PTMs. biopharmaspec.com

Gamma-carboxylation of a glutamic acid residue adds 44 Da (the mass of a CO₂ group) to the peptide's mass. This mass shift is readily detected by MS, allowing for the identification of carboxylated peptides. frontiersin.org Tandem mass spectrometry (MS/MS) is then used to fragment the modified peptide, which allows for the precise localization of the gamma-carboxyglutamyl residue within the sequence. researchgate.netportlandpress.com

However, the gamma-carboxy group is a labile modification that can be easily lost as a neutral loss of CO₂ during fragmentation by traditional collision-induced dissociation (CID). researchgate.net This complicates localization. Newer fragmentation techniques, such as electron transfer dissociation (ETD), are considered "softer" and can cleave the peptide backbone while preserving the labile PTM, making the definitive assignment of carboxylation sites more reliable. researchgate.netacs.org

| Peptide Sequence (Example) | Modification | Theoretical Mass (Monoisotopic) | Mass Change | Modified Mass (Monoisotopic) |

| AFQVFEEAK | None (2x Glu) | 1048.52 Da | N/A | 1048.52 Da |

| AFQVFEEAK | Single γ-carboxylation (1x Gla, 1x Glu) | 1048.52 Da | + 43.99 Da | 1092.51 Da |

| AFQVFEEAK | Dual γ-carboxylation (2x Gla) | 1048.52 Da | + 87.98 Da | 1136.50 Da |

Chromatographic Methods for Isolation and Purification

The isolation and purification of proteins containing gamma-carboxyglutamyl residues from complex biological mixtures is a multi-step process that leverages various chromatographic techniques. The strategy often involves a sequential application of methods that separate proteins based on their size, charge, and specific affinity.

A common purification workflow begins with preliminary steps such as ammonium (B1175870) sulfate (B86663) fractionation to precipitate proteins from a crude extract nih.gov. This is typically followed by a series of chromatographic columns.